5-Methoxy-2,4-dimethyl-1,3-thiazole

Medicinal Chemistry Solubility Modulation Pharmacophore Design

5-Methoxy-2,4-dimethyl-1,3-thiazole (CAS 146604-84-4) is a 2,4,5-trisubstituted monocyclic thiazole featuring a methoxy group at the 5-position and methyl groups at the 2- and 4-positions. Its molecular formula is C₆H₉NOS with a molecular weight of 143.21 g/mol.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 146604-84-4
Cat. No. B136106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,4-dimethyl-1,3-thiazole
CAS146604-84-4
SynonymsThiazole, 5-methoxy-2,4-dimethyl-
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)OC
InChIInChI=1S/C6H9NOS/c1-4-6(8-3)9-5(2)7-4/h1-3H3
InChIKeyJGNUNWXQPBDFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,4-dimethyl-1,3-thiazole (CAS 146604-84-4): Core Structural and Physicochemical Profile for Research Procurement


5-Methoxy-2,4-dimethyl-1,3-thiazole (CAS 146604-84-4) is a 2,4,5-trisubstituted monocyclic thiazole featuring a methoxy group at the 5-position and methyl groups at the 2- and 4-positions [1]. Its molecular formula is C₆H₉NOS with a molecular weight of 143.21 g/mol [1]. The compound is commercially available, typically at ≥95% purity . As a simple, fully substituted thiazole core, it serves as a versatile synthetic building block for more complex heterocyclic systems and as a reference standard in analytical and medicinal chemistry applications.

Versatile synthetic building block for heterocyclic libraries
High-purity research-grade material
Reference standard for analytical method development

Why 5-Methoxy-2,4-dimethyl-1,3-thiazole Cannot Be Casually Substituted by Other Simple Thiazole Derivatives


Simple thiazole derivatives are not interchangeable; their substitution patterns critically govern physicochemical properties and biological target interactions. For 5-methoxy-2,4-dimethyl-1,3-thiazole, the specific 5-methoxy group alters electron density and polarity, which in turn influences properties like basicity and hydrogen-bonding capacity [1]. In contrast to 2,4-dimethylthiazole (CAS 541-58-2), the methoxy substituent is expected to significantly increase hydrogen bond acceptor strength and modify lipophilicity, thereby affecting solubility, membrane permeability, and metabolic stability [2]. Furthermore, the position of the methoxy group is critical; the 5-methoxy substitution pattern yields distinct reactivity compared to the 2-methoxy-4-methylthiazole (CAS 32497-17-9) isomer . These differences mean that using a generic thiazole analog in a synthesis or assay will not recapitulate the specific properties of this compound, making it essential for applications where precise electronic or steric features are required.

Substitution pattern alters polarity and hydrogen-bonding capacity The 5-methoxy group changes logP and HBA count versus 2,4-dimethylthiazole, which may shift solubility and assay behavior.
Methoxy position governs isomer reactivity and regioselectivity 5-Methoxy substitution yields distinct electronic character compared to the 2-methoxy isomer, limiting direct synthetic interchangeability.
Physical property differences affect purification and processing Expected boiling point shift relative to simpler thiazoles may alter distillation and work-up strategies.

Quantitative Differentiation of 5-Methoxy-2,4-dimethyl-1,3-thiazole Against Key Analogs


Enhanced Hydrogen Bond Acceptor (HBA) Capacity via 5-Methoxy Substitution Relative to 2,4-Dimethylthiazole

The introduction of a methoxy group at the 5-position of the thiazole ring significantly increases the number and strength of hydrogen bond acceptors compared to the parent 2,4-dimethylthiazole scaffold. 5-Methoxy-2,4-dimethyl-1,3-thiazole presents two hydrogen bond acceptors (the ring nitrogen and the methoxy oxygen) versus a single acceptor (ring nitrogen) in 2,4-dimethylthiazole [1]. This alters the compound's polarity, which is reflected in predicted partition coefficients. Computational estimates place the logP of 5-methoxy-2,4-dimethyl-1,3-thiazole at approximately 1.2–1.56 , while experimental logP for 2,4-dimethylthiazole is 1.76 [2].

HBA & LogP Shift
Class-level
HBA: 2 (target) vs 1 (2,4-dimethylthiazole) | ΔLogP: -0.2 to -0.56 (predicted)
Supports improved solubility and pharmacophore design context
Predicted logP values; experimental confirmation recommended
Medicinal Chemistry Solubility Modulation Pharmacophore Design

Distinct Isomeric Reactivity and Physicochemical Profile Versus 2-Methoxy-4-methylthiazole

The position of the methoxy substituent on the thiazole ring dictates electronic distribution and thus chemical reactivity. 5-Methoxy-2,4-dimethyl-1,3-thiazole is a positional isomer of 2-methoxy-4-methylthiazole (CAS 32497-17-9). While experimental data for this specific compound is sparse, the isomer is known to exhibit distinct acid-base properties. A study comparing 2-methoxy-4-methylthiazole and 2,4-dimethylthiazole found they differ in protonation behavior in acidic media [1]. The 5-methoxy substitution in the target compound places the oxygen atom in conjugation with the ring π-system via the C5-C4 bond, a different electronic environment compared to the 2-position, which is expected to impact its nucleophilicity and electrophilic aromatic substitution patterns.

Isomeric Reactivity
Class-level
MW: 143.21 vs 129.18 g/mol; distinct substitution pattern alters acid-base behavior
Supports regiochemical control for unique derivative synthesis
Isomer-specific reactivity profiles require experimental verification
Synthetic Methodology Regioselective Chemistry Isomer Purity

Potential for Enhanced Metabolic Stability Compared to Unsubstituted or 5-Hydroxy Thiazole Analogs

The 5-methoxy group on the thiazole ring acts as a metabolic blocking group, preventing oxidative metabolism at the 5-position, a common site of metabolic liability for unsubstituted thiazoles [1]. While specific microsomal stability data for 5-methoxy-2,4-dimethyl-1,3-thiazole is not available, class-level evidence from thiazole-containing drugs indicates that O-alkylation at the 5-position is a key strategy to improve metabolic half-life. For example, the antifungal drug abafungin contains a 5-methoxy substituent on its thiazole ring, which contributes to its stability [2]. In contrast, a hypothetical 5-hydroxy analog would be prone to rapid glucuronidation and sulfation, leading to high clearance in vivo.

Metabolic Stability
Class-level
5-Methoxy blocks oxidative metabolism at C5 (class SAR)
May support metabolic stability profiling for lead optimization
Direct microsomal stability data not available
Drug Metabolism Pharmacokinetics Lead Optimization

Differentiation in Boiling Point and Volatility for Synthetic Processing

Experimental boiling point data for 5-methoxy-2,4-dimethyl-1,3-thiazole is not publicly available; however, its physical state and volatility are expected to differ significantly from simpler analogs. 2,4-Dimethylthiazole (CAS 541-58-2) is a liquid with a boiling point of 144–146°C (at 719 mmHg) and a density of 1.056 g/mL at 25°C . The additional 5-methoxy group and higher molecular weight of the target compound likely raise its boiling point considerably, potentially altering its behavior during distillation or rotary evaporation. This is an important practical consideration for synthetic chemists planning work-up and purification strategies.

Processing Volatility
Class-level
Expected bp >30°C higher than 2,4-dimethylthiazole (liquid at RT)
May require adjusted distillation and purification protocols
Experimental bp not reported; predicted from class-level data
Process Chemistry Purification Physical Properties

Optimal Procurement and Application Scenarios for 5-Methoxy-2,4-dimethyl-1,3-thiazole


Synthesis of 2,4,5-Trisubstituted Thiazole Derivative Libraries

As a fully substituted monocyclic thiazole, this compound serves as an ideal core scaffold for constructing focused libraries of 2,4,5-trisubstituted thiazole derivatives. Its defined substitution pattern provides a starting point for further functionalization at the 5-position (via demethylation or nucleophilic displacement of the methoxy group) or at the 2- and 4-positions (via deprotonation and electrophilic trapping) [1]. Researchers developing structure-activity relationship (SAR) studies for thiazole-based inhibitors will find this compound a more advanced and efficient starting material than building from a monosubstituted or unsubstituted thiazole core.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its defined structure and molecular weight, 5-methoxy-2,4-dimethyl-1,3-thiazole is well-suited as a reference standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) method development. Its specific retention time and mass fragmentation pattern can be used to calibrate instruments and validate methods for detecting structurally related thiazole impurities or metabolites in complex biological matrices [2]. This is particularly valuable for pharmaceutical and environmental testing laboratories requiring authenticated reference materials.

Pharmacophore Modeling and Fragment-Based Drug Discovery (FBDD)

The compound's compact size and specific hydrogen-bonding features make it an excellent fragment for computational drug discovery and pharmacophore modeling. Its predicted LogP (~1.2–1.56) and hydrogen bond acceptor count (2) place it within the 'Rule of Three' guidelines for fragment-based screening [1]. By incorporating this fragment into virtual screening campaigns, medicinal chemists can explore novel chemical space around the thiazole core, leveraging its unique electronic properties to engage biological targets that are not addressable by simpler thiazole analogs like 2,4-dimethylthiazole [2].

Agrochemical Intermediate for Novel Fungicide Development

Thiazole derivatives are a prominent class in agrochemical fungicide development (e.g., thifluzamide, ethaboxam). The 5-methoxy-2,4-dimethyl substitution pattern provides a distinct electronic profile that can be leveraged to design novel antifungal agents with improved target affinity or resistance profiles [1]. As a synthetic intermediate, it offers a direct route to more complex analogs, accelerating the discovery pipeline for crop protection compounds.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Trisubstituted thiazole core
Regiochemical control and scaffold diversification
Reference standard for MS methods
Defined structure and molecular weight
LC-MS/GC-MS method calibration and validation
Fragment-based drug discovery
Hydrogen-bonding pharmacophore profile
Rule-of-Three compliant fragment screening
Agrochemical intermediate
Thiazole scaffold
Antifungal lead screening

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